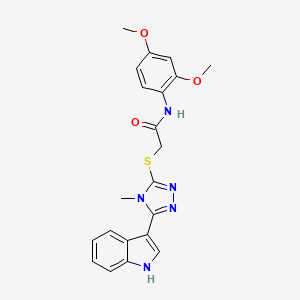![molecular formula C19H15N5O2 B2840160 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 899752-79-5](/img/structure/B2840160.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol, which is then heated under reflux for 6 hours .
Molecular Structure Analysis
The molecular structure of these compounds shows the absence of intramolecular stacking in the crystalline state . The crystal packing reveals the formation of a layered structure, due mainly to intermolecular N-H…O=C hydrogen bonding and arene-arene interactions .
Chemical Reactions Analysis
These compounds have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT). Compound 12b was the most potent member showing an IC50 value of 0.016µM . In addition, compound 12b showed noticeable activity against mutant EGFR (EGFR T790M) (IC50 = 0.236µM) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound and its analogues have been synthesized through various chemical reactions, including palladium-catalyzed C−C coupling and reductive alkylation, providing a foundation for further exploration of its properties and potential applications in medicinal chemistry (Taylor & Patel, 1992).
Antimicrobial Activity
Antimicrobial Applications : A study on the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , showed moderate to outstanding activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in developing new antimicrobial agents (El-sayed et al., 2017).
Anti-inflammatory and Analgesic Activities
Non-Ulcerogenic Anti-inflammatory Drugs : Research into pyrazolo[1,5-a]pyrimidines, a related class of compounds, has revealed their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with a notable absence of ulcerogenic activity, indicating a safer profile for long-term use in treating inflammation and pain (Auzzi et al., 1983).
Antitumor Activity
Cancer Research Applications : Certain derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown promising in vitro antitumor activity against human breast adenocarcinoma cell lines, highlighting the compound's potential in cancer therapy development (El-Morsy et al., 2017).
Enzyme Inhibition
Adenosine Deaminase Inhibition : Pyrazolo[3,4-d]pyrimidin-4-ones have been identified as potent inhibitors of adenosine deaminase (ADA), offering insights into developing therapeutic agents for diseases associated with ADA dysfunction, such as certain types of cancers and immune disorders (La Motta et al., 2009).
Neuroinflammation Imaging
TSPO Ligands for Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the translocator protein (TSPO), demonstrating potential as in vivo PET radiotracers for imaging neuroinflammatory processes, which could be crucial in diagnosing and studying neurodegenerative diseases (Damont et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are kinase enzymes . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by transferring a phosphate group from ATP to a specific substrate molecule, which can activate or deactivate the substrate, leading to various cellular outcomes .
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, is an isostere of the adenine ring of ATP . This allows it to mimic hinge region binding interactions in kinase active sites . The compound’s interaction with its targets can lead to the inhibition of kinase activity, thereby affecting the phosphorylation and activation of downstream proteins .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . Inhibition of this pathway can lead to a reduction in cell proliferation, particularly in cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through its inhibitory effect on kinase activity and the subsequent disruption of cell signaling pathways involved in cell growth and division .
Zukünftige Richtungen
The future directions for these compounds could involve further optimization of their synthesis, detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies. Their potential as anticancer agents targeting EGFR makes them promising candidates for future drug development .
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILFQIRNILHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)
![methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B2840084.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)

![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2840095.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)